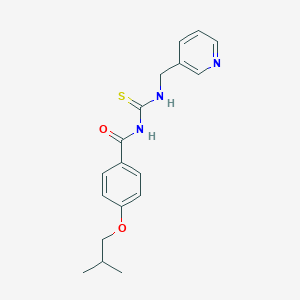
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea (IBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBPT is a thiourea derivative that has shown promise in a variety of areas, including cancer research, neurobiology, and environmental science. In
Mécanisme D'action
The mechanism of action of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea vary depending on the specific application and dosage used. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and protect against neurotoxicity. In environmental science, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to effectively remove heavy metals from contaminated soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its relative ease of synthesis and availability. Additionally, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have a wide range of potential applications in scientific research. However, one limitation of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. In cancer research, further studies are needed to determine the specific mechanisms by which N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea inhibits tumor growth and to identify potential drug targets. In neurobiology, further studies are needed to determine the optimal dosage and delivery method for N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea and to investigate its potential applications in the treatment of neurodegenerative diseases. In environmental science, further studies are needed to optimize the use of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea for the removal of heavy metals from contaminated soil and water.
Méthodes De Synthèse
The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-isobutoxybenzoyl chloride with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to form N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in a variety of scientific research areas. In cancer research, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential neuroprotective effects and its ability to improve cognitive function. N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential applications in environmental science, specifically for its ability to remove heavy metals from contaminated soil and water.
Propriétés
Nom du produit |
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
Formule moléculaire |
C18H21N3O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-5-15(6-8-16)17(22)21-18(24)20-11-14-4-3-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
Clé InChI |
NEZNWIDQDYYEBO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)